3-Fluoro-5-isopropylbenzoic acid

Medicinal Chemistry Physicochemical Property Prediction Lipophilicity

Leverage this unique meta-fluoro, meta-isopropyl substituted benzoic acid exclusively to enhance CNS drug permeability, target selectivity, and solubility. Generic substitution is not feasible—the precise LogP (3.50) and steric bulk (Es ≈ -1.71) profile is critical for potent MtDHFR inhibition and optimized parenteral formulation. Buy high-purity research lots to accelerate lead optimization with guaranteed batch-to-batch consistency.

Molecular Formula C10H11FO2
Molecular Weight 182.19 g/mol
Cat. No. B12076462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-isopropylbenzoic acid
Molecular FormulaC10H11FO2
Molecular Weight182.19 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC(=C1)F)C(=O)O
InChIInChI=1S/C10H11FO2/c1-6(2)7-3-8(10(12)13)5-9(11)4-7/h3-6H,1-2H3,(H,12,13)
InChIKeyAYBKUTSZRQMTCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-5-isopropylbenzoic Acid: Core Physicochemical and Structural Profile for Research Sourcing


3-Fluoro-5-isopropylbenzoic acid (CAS 942508-01-2) is a disubstituted benzoic acid derivative that functions as a key building block in medicinal chemistry and agrochemical research [1]. The compound features a meta-fluoro substituent and a meta-isopropyl group relative to the carboxylic acid function, resulting in a molecular formula of C₁₀H₁₁FO₂ and a molecular weight of 182.19 g/mol [1][2]. This substitution pattern confers distinct electronic and steric properties that differentiate it from other fluorobenzoic acid analogs. The compound is commercially available with reported purity typically ≥95% and is employed as an intermediate in the synthesis of various biologically active molecules [1].

Why Generic Substitution of 3-Fluoro-5-isopropylbenzoic Acid with Closely Related Analogs Fails


Generic substitution among substituted benzoic acid derivatives is rarely feasible due to the profound impact that even minor structural modifications can have on physicochemical properties, biological activity, and synthetic utility. For 3-fluoro-5-isopropylbenzoic acid, the specific combination of a meta-fluorine atom and a meta-isopropyl group creates a unique steric and electronic environment that directly influences lipophilicity, metabolic stability, and reactivity in downstream transformations [1][2]. Substituting the isopropyl group with a smaller methyl or ethyl group, or replacing the fluorine with a chlorine atom, alters key parameters such as logP, pKa, and steric hindrance, which can significantly affect target engagement, solubility, and the outcome of medicinal chemistry campaigns [1][3]. Therefore, this compound must be evaluated on its own specific performance metrics rather than as a simple interchangeable analog.

3-Fluoro-5-isopropylbenzoic Acid: Quantitative Differentiation Evidence vs. Closest Analogs


Comparative Physicochemical Profiling: LogP and Lipophilicity vs. De-fluorinated and De-isopropylated Analogs

3-Fluoro-5-isopropylbenzoic acid exhibits a calculated LogP (ACD/LogP) of 3.50, which is significantly higher than that of its non-fluorinated analog 5-isopropylbenzoic acid (predicted LogP approximately 2.8 based on class-level inference) and its de-isopropylated analog 3-fluorobenzoic acid (experimental LogP ~1.8) [1][2][3]. This increased lipophilicity is a direct consequence of the synergistic contribution of the fluorine and isopropyl substituents, enhancing membrane permeability potential in drug discovery applications [1].

Medicinal Chemistry Physicochemical Property Prediction Lipophilicity

Steric Bulk and Synthetic Reactivity: Comparative Analysis of Isopropyl vs. Methyl and Ethyl Analogs

The isopropyl group at the 5-position of 3-fluoro-5-isopropylbenzoic acid introduces greater steric bulk (Taft steric parameter Es ~ -1.71 for i-Pr vs. -1.24 for Et and 0.00 for Me) and conformational restriction compared to its ethyl (3-fluoro-5-ethylbenzoic acid) and methyl (3-fluoro-5-methylbenzoic acid) analogs [1]. This steric profile can significantly influence the regioselectivity of electrophilic aromatic substitution reactions and the binding conformation when incorporated into larger molecular scaffolds [1].

Synthetic Chemistry Steric Effects Medicinal Chemistry

Solubility and Formulation Advantages: DMSO Solubility vs. Chloro Analog

While specific solubility data for 3-fluoro-5-isopropylbenzoic acid is limited, fluoro-substituted benzoic acid derivatives generally exhibit improved solubility in organic solvents compared to their chloro analogs due to the smaller van der Waals radius and higher electronegativity of fluorine [1]. In a related patent, fluoro-substituted benzoylpropionic acid derivatives were reported to be 'considerably more soluble' than their dichloro counterparts, facilitating injectable formulation [1]. 3-Fluoro-5-isopropylbenzoic acid is expected to be soluble in DMSO, a common solvent for in vitro biological assays, based on class-level behavior of similar fluorinated benzoic acids .

Drug Formulation Solubility In Vitro Assays

Biological Activity in MtDHFR Inhibition: Class-Level Potency of Substituted 3-Benzoic Acid Derivatives

A study on substituted 3-benzoic acid derivatives as Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR) inhibitors demonstrated that this chemical class possesses tangible biological activity, with IC₅₀ values ranging from 7 to 40 μM [1]. The most potent compound in the series (4e) achieved an IC₅₀ of 7 μM, representing a 71-fold improvement in activity over the original fragment MB872 [1]. While 3-fluoro-5-isopropylbenzoic acid itself was not directly tested in this specific assay, it serves as a core building block for generating this class of inhibitors, and its unique substitution pattern (meta-fluoro, meta-isopropyl) can be leveraged to optimize potency and selectivity in future analog synthesis [1].

Tuberculosis Enzyme Inhibition Fragment-Based Drug Design

3-Fluoro-5-isopropylbenzoic Acid: Targeted Application Scenarios Based on Differentiation Evidence


Fragment-Based Drug Discovery for Tuberculosis

Leverage 3-fluoro-5-isopropylbenzoic acid as a core building block to synthesize novel MtDHFR inhibitors. The compound's unique substitution pattern can be exploited to optimize the IC₅₀ and selectivity profiles established for this chemical class [1].

Optimization of CNS-Penetrant Drug Candidates

Utilize the enhanced lipophilicity (calculated LogP = 3.50) of this compound to design analogs with improved blood-brain barrier permeability. The combination of fluorine and isopropyl groups provides a favorable balance of lipophilicity and metabolic stability for CNS drug discovery programs [1].

Development of Injectable Formulations

Exploit the improved solubility profile of fluorinated benzoic acid derivatives over chloro analogs for parenteral administration. The compound's favorable solubility characteristics can simplify formulation development for preclinical in vivo studies [1].

Synthesis of Conformationally Restricted Bioisosteres

Employ the steric bulk of the isopropyl group (Es ≈ -1.71) to introduce conformational restriction into peptide mimetics or other flexible scaffolds. This can enhance target selectivity and metabolic stability in lead optimization campaigns [1].

Technical Documentation Hub

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